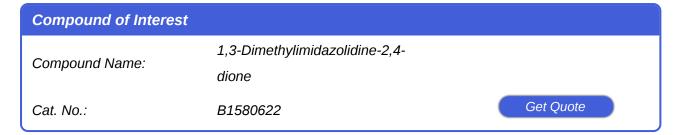


Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethylhydantoin Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-dimethylhydantoin analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from preclinical studies to aid in the design and development of novel therapeutic agents.

Introduction to 1,3-Dimethylhydantoins

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs.[1] The 1,3-dimethylhydantoin framework, with methyl groups at both nitrogen positions, offers a rigid core for further functionalization, primarily at the 5-position. Modifications at this position significantly influence the biological activity of the resulting analogs, leading to compounds with a wide range of therapeutic potential, including anticonvulsant, anticancer, and anti-inflammatory effects.[2][3] This guide will delve into the SAR of these analogs, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for 1,3-dimethylhydantoin and related analogs across different biological activities.



Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test is a primary screening model for generalized tonic-clonic seizures. The efficacy of a compound is often expressed as its ED50 value, the dose required to protect 50% of the animals from the induced seizure.

Table 1: Anticonvulsant Activity of Hydantoin Analogs in the MES Test

Compoun d	R1	R2	R5- Substitue nt	ED50 (mg/kg)	Species	Referenc e
Phenytoin	Н	Н	5,5- Diphenyl	9.5	Mouse	[4]
Mephenyto in	Н	СНЗ	5-Ethyl-5- phenyl	25	Mouse	[5]
Analog A	СН3	СН3	5,5- Diphenyl	Data not available	-	
Analog B	CH3	СН3	5-Ethyl-5- phenyl	Data not available	-	
5j	-	Arylamide	5,5- Cyclopropa nespiro	9.2	Mouse	[6]

Note: Specific ED50 values for 1,3-dimethyl-5-substituted hydantoins from a single comparative study are not readily available in the reviewed literature. The table includes reference compounds to provide context for anticonvulsant potency.

Anticancer Activity

The in vitro anticancer activity of hydantoin analogs is commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity (IC50, µM) of Hydantoin Analogs



Compoun d	R1	R2	R5- Substitue nt	MCF-7 (Breast Cancer)	A549 (Lung Cancer)	Referenc e
Doxorubici n (Control)	-	-	-	~0.05-0.5	~0.1-1.0	[7]
Analog C	CH3	CH3	Varied Aryl	Data not available	Data not available	
Compound 37	Н	Chloroacet yl	Varied	64-74% inhibition	55.1% inhibition	[8]
Compound 6c	Н	Varied	3,5- Disubstitut ed	1.619	Not Tested	[9]

Note: While general anticancer activity for hydantoin derivatives is reported, specific IC50 values for a series of 1,3-dimethylhydantoin analogs against MCF-7 and A549 cells are not available in a comparative format in the reviewed literature. The data presented is for related hydantoin structures to indicate the potential for this scaffold.

Androgen Receptor Antagonism

Thiohydantoin analogs, which are structurally related to hydantoins, have been extensively studied as androgen receptor (AR) antagonists for the treatment of prostate cancer. The activity is often measured by the concentration required to inhibit 50% of the androgen-induced activity (IC50).

Table 3: Androgen Receptor Antagonist Activity of Thiohydantoin Analogs



Compoun d	R1	R2	R5- Substitue nt	IC50 (nM)	Cell Line	Referenc e
Bicalutami de (Control)	-	-	-	~150	LNCaP/AR	[10]
MDV3100 (Enzalutam ide)	Varied Aryl	Н	5,5- Dimethyl	36	LNCaP/AR	[10]
Compound 92	Varied Aryl	CH3	5,5- Dimethyl	~30-40	LNCaP/AR	[10]
Compound 38	Varied Aryl	Н	5,5- Cyclobutyl	124	LAPC4/AR	[10]
Compound 80	Varied Aryl	Н	Varied	92	LNCaP/AR	[10]
Compound 91	Varied Aryl	Н	Varied	122	LNCaP/AR	[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Maximal Electroshock (MES) Seizure Test

This test is a well-established model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[12]

Procedure:

- Animal Model: Male albino mice (20-25 g) are typically used.
- Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.



- Electrode Placement: Corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.
- Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[12]
- Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating protection by the compound.
- Data Analysis: The ED50 value, the dose that protects 50% of the animals, is calculated using statistical methods such as the Litchfield and Wilcoxon method.[2]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

- Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[13]
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.



Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells. The IC50 value, the concentration that causes 50% inhibition of cell growth, is
determined from the dose-response curve.

Androgen Receptor (AR) Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the androgen receptor by competing with a known radiolabeled ligand.

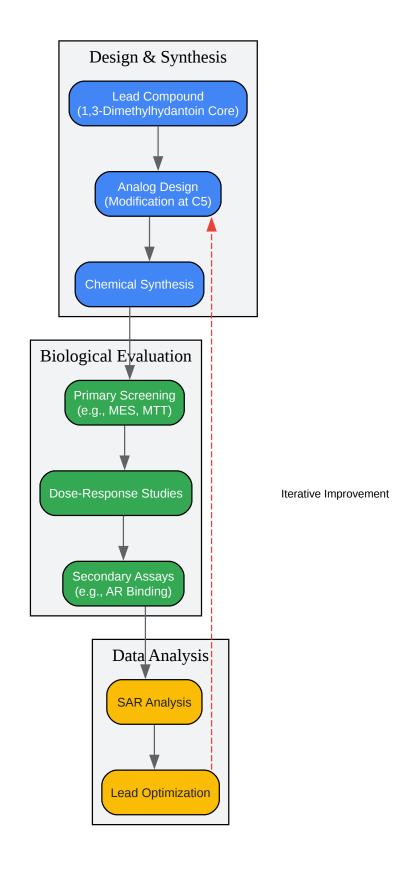
Procedure:

- Receptor Preparation: A source of androgen receptor is required, which can be a purified recombinant AR protein or a lysate from cells overexpressing AR.
- Assay Plate Preparation: The assay is typically performed in a 96-well or 384-well plate format.
- Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR preparation in the presence of varying concentrations of the test compound.
- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).[8]
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the SAR studies of 1,3-dimethylhydantoin analogs.

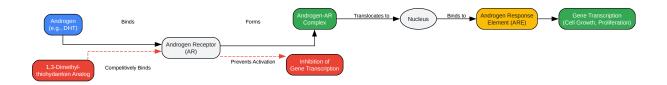




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Caption: General workflow for structure-activity relationship (SAR) studies.

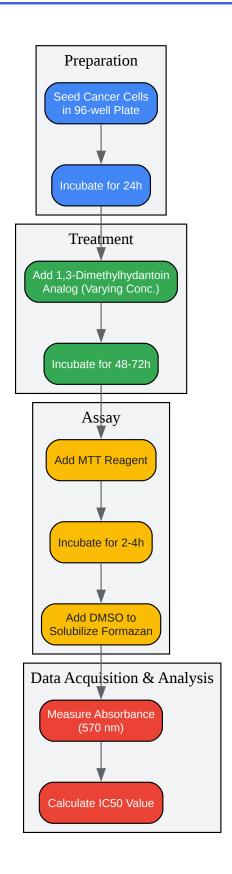




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Caption: Mechanism of androgen receptor antagonism by thiohydantoin analogs.





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Caption: Experimental workflow for the MTT cell viability assay.



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